molecular formula C24H18N4O6S B11120546 1-[(E)-{2-[(4-aminophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 4-nitrobenzenesulfonate

1-[(E)-{2-[(4-aminophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 4-nitrobenzenesulfonate

Cat. No.: B11120546
M. Wt: 490.5 g/mol
InChI Key: OFSHQVKTPCEUEK-CVKSISIWSA-N
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Description

1-{[(E)-2-(4-AMINOBENZOYL)HYDRAZONO]METHYL}-2-NAPHTHYL 4-NITRO-1-BENZENESULFONATE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyl group, an aminobenzoyl hydrazone moiety, and a nitrobenzenesulfonate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(E)-2-(4-AMINOBENZOYL)HYDRAZONO]METHYL}-2-NAPHTHYL 4-NITRO-1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of the Aminobenzoyl Hydrazone: This step involves the reaction of 4-aminobenzoic acid with hydrazine to form the hydrazone intermediate.

    Coupling with Naphthyl Derivative: The hydrazone intermediate is then coupled with a naphthyl derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Introduction of the Nitrobenzenesulfonate Group:

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[(E)-2-(4-AMINOBENZOYL)HYDRAZONO]METHYL}-2-NAPHTHYL 4-NITRO-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrobenzenesulfonate group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with amino groups replacing nitro groups.

    Substitution: Substituted derivatives with new functional groups replacing the nitrobenzenesulfonate group.

Scientific Research Applications

1-{[(E)-2-(4-AMINOBENZOYL)HYDRAZONO]METHYL}-2-NAPHTHYL 4-NITRO-1-BENZENESULFONATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-{[(E)-2-(4-AMINOBENZOYL)HYDRAZONO]METHYL}-2-NAPHTHYL 4-NITRO-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activities and functions.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(E)-2-(4-ETHOXYANILINO)CARBONYL]ANILINO}-2-NAPHTHYL BENZOATE
  • 1-{[(E)-2-(4-FLUOROBENZOYL)AMINO]ACETYL}HYDRAZONO}METHYL]-2-NAPHTHYL 3,4-DIMETHOXYBENZOATE

Uniqueness

1-{[(E)-2-(4-AMINOBENZOYL)HYDRAZONO]METHYL}-2-NAPHTHYL 4-NITRO-1-BENZENESULFONATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H18N4O6S

Molecular Weight

490.5 g/mol

IUPAC Name

[1-[(E)-[(4-aminobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C24H18N4O6S/c25-18-8-5-17(6-9-18)24(29)27-26-15-22-21-4-2-1-3-16(21)7-14-23(22)34-35(32,33)20-12-10-19(11-13-20)28(30)31/h1-15H,25H2,(H,27,29)/b26-15+

InChI Key

OFSHQVKTPCEUEK-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)N)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)N)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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